Bis(thiophen-2-yl)-1,3-thiazol-2-amine

Building Blocks Conjugated Materials Structure-Property Relationship

Bis(thiophen-2-yl)-1,3-thiazol-2-amine (CAS 721415-79-8), also named 4,5-di(thiophen-2-yl)thiazol-2-amine, is a heterocyclic building block consisting of a central 2-aminothiazole core substituted at the 4- and 5-positions with thiophen-2-yl moieties. Its molecular formula is C₁₁H₈N₂S₃ with a molecular weight of 264.38 g/mol.

Molecular Formula C11H8N2S3
Molecular Weight 264.38
CAS No. 721415-79-8
Cat. No. B2737111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(thiophen-2-yl)-1,3-thiazol-2-amine
CAS721415-79-8
Molecular FormulaC11H8N2S3
Molecular Weight264.38
Structural Identifiers
SMILESC1=CSC(=C1)C2=C(SC(=N2)N)C3=CC=CS3
InChIInChI=1S/C11H8N2S3/c12-11-13-9(7-3-1-5-14-7)10(16-11)8-4-2-6-15-8/h1-6H,(H2,12,13)
InChIKeyLTSOKEYTZZBDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





Bis(thiophen-2-yl)-1,3-thiazol-2-amine (CAS 721415-79-8) for Chemical Procurement: Compound Class and Baseline Characterization


Bis(thiophen-2-yl)-1,3-thiazol-2-amine (CAS 721415-79-8), also named 4,5-di(thiophen-2-yl)thiazol-2-amine, is a heterocyclic building block consisting of a central 2-aminothiazole core substituted at the 4- and 5-positions with thiophen-2-yl moieties . Its molecular formula is C₁₁H₈N₂S₃ with a molecular weight of 264.38 g/mol . The compound is commercially available for research purposes with typical purity specifications of 95% .

Why Generic Thiazole or Thiophene Building Blocks Cannot Replace Bis(thiophen-2-yl)-1,3-thiazol-2-amine in Material and Chemical Synthesis


The substitution pattern of thiazole-based building blocks critically governs the electronic properties and reactivity of resulting materials or molecules. The specific 4,5-bis(thiophen-2-yl) substitution on the 2-aminothiazole core of CAS 721415-79-8 creates a unique conjugated π-system with distinct frontier orbital energy levels and charge transport characteristics compared to mono-substituted or phenyl-substituted analogs [1]. The 2-amino group serves as a versatile synthetic handle for further functionalization (e.g., diazotization, alkylation, or condensation), while the dual thiophene substituents extend conjugation and modulate electron-donating capacity . Interchanging this compound with a generic thiazol-2-amine or a mono-thiophene derivative will fundamentally alter the HOMO-LUMO gap, solubility, and reactivity profile of downstream products, making direct substitution scientifically unjustified without re-optimization of reaction conditions or device performance.

Quantitative Differentiation Evidence: Bis(thiophen-2-yl)-1,3-thiazol-2-amine vs. Structural Analogs


Substitution Pattern Comparison: Bis(thiophen-2-yl)-1,3-thiazol-2-amine vs. 4-(Thiophen-2-yl)thiazol-2-amine

The target compound differs fundamentally from the mono-substituted analog 4-(thiophen-2-yl)thiazol-2-amine (CAS 28989-50-6) by the presence of a second thiophene substituent at the 5-position of the thiazole ring . This 4,5-disubstitution pattern extends the π-conjugated system and alters the electronic density distribution across the heterocyclic core [1].

Building Blocks Conjugated Materials Structure-Property Relationship

Substituent Electronic Effect: Bis(thiophen-2-yl) vs. Bis(phenyl) Thiazol-2-amine Analogs

Replacing the thiophene substituents with phenyl groups (as in 4,5-diphenylthiazol-2-amine, CAS 6318-74-7) alters the electronic nature of the compound. Thiophene is a π-excessive heteroaromatic ring with higher electron density and different polarization compared to benzene, leading to distinct frontier orbital energies and charge transport behavior in conjugated systems . Class-level studies on thiazole-based conjugated materials demonstrate that substituting thiophene with thiazole units downshifts both HOMO and LUMO energy levels while preserving the bandgap [1].

Organic Semiconductors Donor-Acceptor Materials DFT Calculations

Reactivity Differentiation: 2-Amino Group as a Synthetic Handle vs. Non-Amine Thiazole Analogs

The 2-amino group on the thiazole core of the target compound enables distinct chemical transformations that are not accessible for analogs lacking this functional group, such as 2,5-di(thiophen-2-yl)thiazole (CAS 54987-01-8) . The primary amine can undergo diazotization, serve as a directing group for C–H functionalization, or participate in condensation reactions (e.g., Mannich reaction) to generate more complex thiazol-2-amine derivatives .

Synthetic Chemistry Functionalization Cross-Coupling

Procurement-Driven Application Scenarios for Bis(thiophen-2-yl)-1,3-thiazol-2-amine (CAS 721415-79-8)


Synthesis of Thiophene-Thiazole Conjugated Copolymers for Organic Electronics

This compound serves as a di-thiophene-substituted 2-aminothiazole building block suitable for incorporation into donor-acceptor (D-A) conjugated polymers via the 2-amino functionalization handle. The 4,5-bis(thiophen-2-yl) substitution pattern provides extended π-conjugation that can be leveraged in materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Class-level evidence indicates that thiazole units in D-A polymers lower frontier orbital energy levels while preserving bandgap, a property relevant to optimizing charge injection and open-circuit voltage in devices [1].

Precursor for Azo Dyes and Nonlinear Optical (NLO) Chromophores

The primary aromatic amine at the 2-position of the thiazole ring can be diazotized and coupled with electron-rich aromatic systems to generate push-pull azo chromophores. Related arylazothiazolyl-thiophene dyes have been investigated as sensitizers for dye-sensitized solar cells (DSSCs) and as nonlinear optical materials due to their intramolecular charge transfer characteristics [2]. The dual thiophene substituents on the target compound may enhance the donor strength and polarizability of resulting azo dyes compared to mono-thiophene or phenyl-substituted analogs.

Metal Coordination and Organometallic Catalyst Ligand Precursor

The combination of thiazole nitrogen and thiophene sulfur atoms in a single molecule provides multiple potential coordination sites for transition metals. The 2-amino group can be further derivatized to introduce additional donor atoms (e.g., imine formation with salicylaldehyde derivatives), generating polydentate ligand frameworks. Such S,N-containing ligands are of interest for catalytic applications where the electronic properties of the thiophene-thiazole scaffold influence metal center reactivity.

Reference Standard for Analytical Method Development and Impurity Profiling

As a defined heterocyclic compound with CAS 721415-79-8, this material can be utilized as a reference standard or impurity marker in the quality control of pharmaceutical or agrochemical products containing related thiazole or thiophene moieties [3]. Its well-defined structure and commercial availability at specified purity (95%) make it suitable for calibrating HPLC, LC-MS, or GC-MS methods where thiophene-thiazole containing impurities require identification and quantification.

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